![molecular formula C18H19N3O2S B2919925 N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide CAS No. 1796969-40-8](/img/structure/B2919925.png)

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

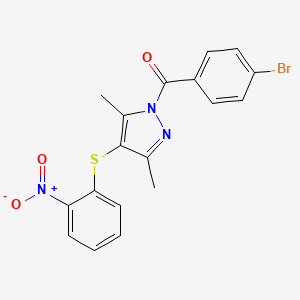

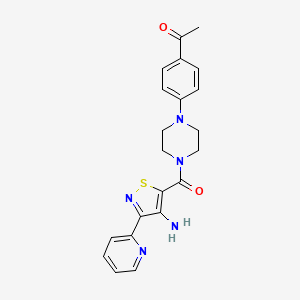

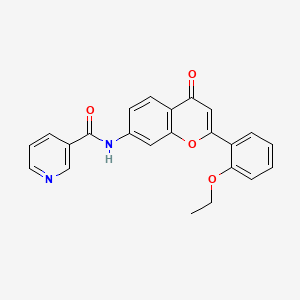

“N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide” is a complex organic compound. It contains a benzoxazole ring, which is a type of heterocyclic compound . The benzoxazole ring is fused to a piperidine ring, another type of heterocycle, through a methylene bridge . The molecule also contains a thiophene ring, which is a five-membered ring with one sulfur atom, and a carboxamide group .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of multiple heterocyclic rings, including a benzoxazole ring and a piperidine ring . These rings are connected through a methylene bridge . The compound also features a thiophene ring and a carboxamide group .Wissenschaftliche Forschungsanwendungen

Antipsychotic Potential

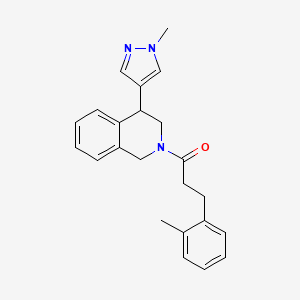

Research has shown that heterocyclic carboxamides, including compounds structurally related to "N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide", exhibit promising antipsychotic properties. These compounds have been evaluated for their binding affinity to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, demonstrating potent in vivo activities comparable to established antipsychotic agents. Such studies indicate their potential utility as backup compounds to existing antipsychotic medications, highlighting their importance in addressing psychiatric disorders (Norman et al., 1996).

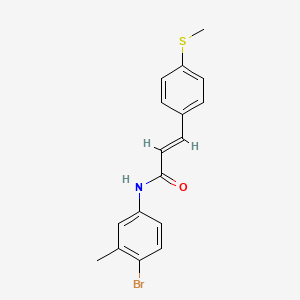

Analgesic and Anti-inflammatory Properties

Further research into novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, compounds which share a similar heterocyclic framework, has demonstrated significant analgesic and anti-inflammatory activities. These studies suggest the broader applicability of such compounds in treating pain and inflammation, contributing to the development of new therapeutic agents (Abu‐Hashem et al., 2020).

Molecular Interaction and Pharmacophore Modeling

Investigations into the molecular interactions of related antagonists with cannabinoid receptors provide valuable insights into the structural requirements for receptor binding and activity. These studies, focusing on molecular conformation and three-dimensional quantitative structure-activity relationships (QSAR), aid in understanding the pharmacophore models of cannabinoid receptor ligands and contribute to the rational design of new therapeutic molecules (Shim et al., 2002).

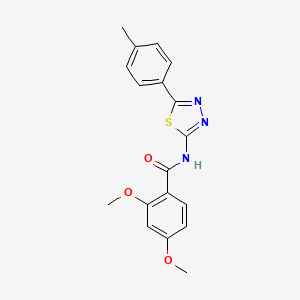

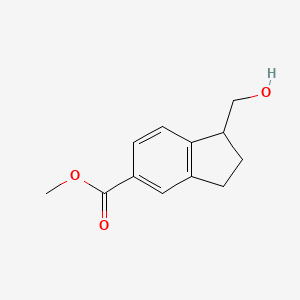

Synthesis and Characterization of Novel Compounds

The synthesis and characterization of novel heterocyclic compounds, including those incorporating thiophene-3-carboxamide moieties, are pivotal in the discovery of new drugs with potential biological activities. Such research efforts encompass the development of new synthetic methodologies and the exploration of the chemical space around thiophene carboxamides, which could lead to the identification of compounds with improved pharmacological profiles (Mohareb et al., 2004).

Wirkmechanismus

Target of Action

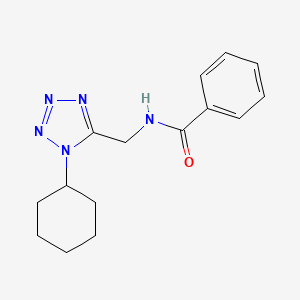

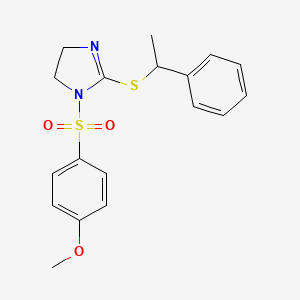

The primary targets of this compound are G-protein-coupled receptor kinase-2 (GRK-2) and -5 (GRK-5) . These kinases are emerging therapeutic targets for the treatment of cardiovascular disease .

Mode of Action

The compound interacts with its targets, GRK-2 and GRK-5, by inhibiting their activity . This inhibition is achieved through the structural modification of parent benzoxazole scaffolds by introducing substituents on phenyl .

Biochemical Pathways

The inhibition of GRK-2 and GRK-5 affects the G-protein-coupled receptor signaling pathway . This pathway plays a crucial role in various physiological processes, including the regulation of cardiovascular function .

Result of Action

The inhibition of GRK-2 and GRK-5 by this compound can potentially lead to therapeutic effects in the treatment of cardiovascular disease . .

Eigenschaften

IUPAC Name |

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c22-17(14-7-10-24-12-14)19-11-13-5-8-21(9-6-13)18-20-15-3-1-2-4-16(15)23-18/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFBSZBEHGRDKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CSC=C2)C3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyclohexyl-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide](/img/structure/B2919842.png)

![Pyridin-3-yl-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2919843.png)

![7-(4-bromophenyl)-3-((4-vinylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2919847.png)

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(3,4-dimethoxyphenethyl)oxalamide](/img/structure/B2919855.png)

![2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2919863.png)